molecular formula C15H13N3O2S B2490567 6-cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 954579-22-7

6-cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2490567
CAS No.: 954579-22-7
M. Wt: 299.35
InChI Key: XSATUYCOIJVBQO-UHFFFAOYSA-N
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Description

6-Cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl group can be introduced through cyclopropanation reactions, while the thiophen-3-ylmethyl moiety can be attached via nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Addition: Addition reactions may involve organometallic reagents such as Grignard reagents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: In the field of medicine, this compound could be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism by which 6-cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 6-Cyclopropyl-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

  • 1-(Thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

  • 6-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Uniqueness: 6-Cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to the presence of both the cyclopropyl group and the thiophen-3-ylmethyl moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

6-Cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₅H₁₃N₃O₂S
  • Molecular Weight : 299.35 g/mol
  • CAS Number : 954579-22-7

The structure features a pyrazolo[3,4-b]pyridine core with a cyclopropyl group and a thiophen-3-ylmethyl substituent, which may influence its biological activity.

Anticancer Properties

Research indicates that pyrazolo[3,4-b]pyridines exhibit significant anticancer potential. For instance, compounds within this class have been evaluated for their ability to inhibit various kinases associated with cancer proliferation. The structure of this compound suggests it may interact with similar targets.

A study on related compounds reported IC50 values for Src kinase inhibition ranging from 0.47 µM to 6.5 µM, indicating a promising avenue for further investigation into the inhibitory effects of this compound on cancer cell growth .

Anti-inflammatory Effects

Pyrazole derivatives have been noted for their anti-inflammatory properties. A comparative analysis of substituted pyrazoles highlighted that specific modifications in the structure can enhance anti-inflammatory activity. The presence of a thiophene moiety in the compound may contribute to such effects, as thiophene derivatives have shown promise in reducing inflammation .

The biological activity of this compound is likely mediated through several mechanisms:

  • Tyrosine Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit tyrosine kinases, which are crucial in cancer signaling pathways.
  • Cell Cycle Arrest : Some pyrazolo[3,4-b]pyridine derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Inflammatory Pathways : The compound may interfere with pro-inflammatory cytokine signaling pathways.

Synthesis and Evaluation

A recent synthesis of related pyrazolo compounds revealed that structural modifications can significantly impact biological activity. The introduction of bulky groups at specific positions was found to affect potency against various kinases .

Comparative Activity Table

Compound NameIC50 (µM)Target KinaseBiological Activity
Compound A0.47SrcAnticancer
Compound B5.1SrcAnticancer
This compoundTBDTBDTBD

Note: TBD indicates that specific data for this compound is yet to be determined through further research.

Properties

IUPAC Name

6-cyclopropyl-1-(thiophen-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-15(20)11-5-13(10-1-2-10)17-14-12(11)6-16-18(14)7-9-3-4-21-8-9/h3-6,8,10H,1-2,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSATUYCOIJVBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=NN3CC4=CSC=C4)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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